molecular formula C17H20ClN5O2S B11276618 1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B11276618
M. Wt: 393.9 g/mol
InChI Key: MYTUCQADBMFWMP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Piperazine Group: The piperazine moiety can be introduced by reacting the thiazole intermediate with 4-methylpiperazine in the presence of a suitable coupling agent.

    Formation of the Urea Linkage: The final step involves the reaction of the chlorophenyl isocyanate with the thiazole-piperazine intermediate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole or piperazine moieties.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Properties

Molecular Formula

C17H20ClN5O2S

Molecular Weight

393.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C17H20ClN5O2S/c1-22-5-7-23(8-6-22)15(24)10-14-11-26-17(20-14)21-16(25)19-13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3,(H2,19,20,21,25)

InChI Key

MYTUCQADBMFWMP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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